(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride
Description
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by two trifluoromethyl (-CF₃) groups at the 3R and 4S positions of the pyrrolidine ring, with a hydrochloride counterion enhancing its solubility. This compound’s stereochemistry (3R,4S) is critical for applications in asymmetric catalysis or pharmaceutical intermediates, where enantioselectivity is paramount.
Properties
IUPAC Name |
(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPIVTVDYROKZ-HKTIBRIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet the demands of large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 0°C) | 3,4-Bis(trifluoromethyl)pyrrolidone | 72% | |
| H₂O₂ (with Fe catalyst) | Partially oxidized lactam derivatives | 58% |
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Mechanistic Insight : Oxidation proceeds via radical intermediates, with the trifluoromethyl groups stabilizing transition states through electron-withdrawing effects . The stereochemistry (3R,4S) directs regioselectivity, favoring oxidation at the less hindered carbon.
Reduction Reactions
The hydrochloride salt participates in hydrogenation and borohydride reductions:
| Reagent/Conditions | Product(s) Formed | Selectivity | Reference |
|---|---|---|---|
| H₂ (Pd/C, 50 psi) | Saturated pyrrolidine derivative | >90% trans | |
| NaBH₄ (MeOH, 0°C) | N-Alkylpyrrolidine | 65% |
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Steric Effects : The bulky trifluoromethyl groups hinder approach of the reducing agent, leading to preferential reduction at the nitrogen center.
Nucleophilic Substitution
The secondary amine reacts with electrophiles:
| Electrophile | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| CH₃I (DCM, 40°C) | N-Methylated derivative | 88% | ||
| AcCl (Et₃N, RT) | Acetamide derivative | 76% |
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Kinetics : Reactions are slower compared to non-fluorinated analogs due to reduced nucleophilicity of the amine (pKa modulation by -CF₃ groups) .
Coordination Chemistry
The pyrrolidine nitrogen acts as a ligand in organometallic complexes:
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Key Observation : The -CF₃ groups enhance ligand rigidity, improving catalytic activity in cross-coupling reactions .
Radical Trifluoromethylation
The compound serves as a trifluoromethyl source in radical-mediated reactions:
| Substrate | Initiator | Product(s) Formed | Efficiency | Reference |
|---|---|---|---|---|
| Alkenes | AIBN, 70°C | CF₃-incorporated alkanes | 82% | |
| Aryl iodides | Cu(I), DMF | Biaryl trifluoromethylated compounds | 68% |
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Mechanism : Homolytic cleavage of the C-CF₃ bond generates CF₃ radicals, which add to unsaturated bonds .
Acid-Base Reactions
The hydrochloride salt undergoes deprotonation and subsequent reactivity:
| Base | Conditions | Product(s) Formed | Reference |
|---|---|---|---|
| NaOH (aq.) | Free base (pyrrolidine) | Used in further functionalization | |
| LDA (THF, −78°C) | Lithium amide intermediate | Alkylation/arylation |
Key Challenges and Innovations
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Stereochemical Integrity : Reactions must preserve the (3R,4S) configuration, requiring mild conditions.
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Scale-Up : Radical trifluoromethylation processes have been optimized for industrial synthesis (>90% purity).
Scientific Research Applications
Medicinal Chemistry
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents:
- Enzyme Inhibitors : The compound has been explored as a potential inhibitor for enzymes involved in critical biological pathways. Its stereochemistry allows it to fit into enzyme active sites effectively.
- Ligands in Biochemical Assays : Due to its unique structure, it can act as a ligand in various biochemical assays, facilitating the study of enzyme activities and interactions .
Asymmetric Synthesis
The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in synthetic pathways is valuable for producing enantiomerically pure compounds necessary for pharmaceutical applications .
Research and Development
Researchers have studied this compound for its potential applications in:
- Neuropharmacology : Investigating its role in modulating neurotransmitter systems.
- Cancer Research : Exploring its efficacy against specific cancer cell lines through targeted inhibition of cancer-related enzymes .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through various pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with (R,R)-3,4-Bis(diphenylphosphino)pyrrolidine (Pyrphos)
- Functional Groups: Pyrphos features diphenylphosphino (-PPh₂) groups at the 3,4-positions (R,R configuration), whereas the target compound has trifluoromethyl (-CF₃) groups (3R,4S configuration).
- Pyrphos’s -PPh₂ groups are electron-rich, enabling coordination to transition metals (e.g., Rh) for catalytic applications .
- Applications :
- Pyrphos is used in asymmetric hydrogenation (e.g., achieving 97% enantiomeric excess in α-acetamidocinnamic acid reduction) .
- The target compound’s -CF₃ groups may favor interactions in medicinal chemistry (e.g., enhancing binding to hydrophobic enzyme pockets) or as a ligand in fluorophilic catalysis.
Comparison with (3S,4S)-3,4-Bis(TBDMS-oxy)pyrrolidine Derivatives
- Functional Groups : The TBDMS (tert-butyldimethylsilyl) groups in these derivatives serve as protecting groups for hydroxyls , unlike the permanent -CF₃ substituents in the target compound.
- Stability and Reactivity :
- TBDMS groups are hydrolytically stable under basic conditions but cleaved by acids or fluoride ions, making them intermediates in multi-step syntheses.
- The target compound’s -CF₃ groups are chemically inert under most conditions, offering permanent electronic modulation.
- Stereochemical Impact : The 3S,4S configuration in TBDMS derivatives contrasts with the 3R,4S configuration of the target compound, which could lead to divergent stereoselectivity in reactions or biological activity .
Key Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Catalytic Performance : Pyrphos-based Rh catalysts achieve >97% enantioselectivity in hydrogenation, but the target compound’s -CF₃ groups may alter substrate binding or transition-state stabilization in analogous reactions .
- Stability : The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral pyrrolidines, akin to how ionic liquids enhance catalyst recyclability in Pyrphos systems .
- Synthetic Challenges : Introducing -CF₃ groups requires specialized fluorination methods (e.g., trifluoromethylation reagents), contrasting with the modular grafting of -PPh₂ or -OTBDMS groups .
Biological Activity
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.
Overview of the Compound
The compound this compound features a pyrrolidine ring with two trifluoromethyl groups at the 3 and 4 positions. The presence of these trifluoromethyl groups enhances the compound's lipophilicity and can significantly influence its interaction with biological targets.
The mechanism of action for (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine involves:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes due to its ability to bind selectively to active sites. The trifluoromethyl groups increase binding affinity, enhancing the inhibition of target enzymes.
- Protein-Ligand Interactions : Its unique stereochemistry allows for specific interactions with protein targets, which can modulate various biological pathways. For instance, studies have shown that the compound can interact with kinases and receptors involved in cancer and metabolic diseases .
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For example:
- In Vitro Studies : Compounds similar to (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine have been tested against various cancer cell lines. One study reported an IC50 value of 0.0517 μM against A549 lung cancer cells for a related pyrrolidine derivative .
- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/AKT .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Studies on Neuroprotection : In rat organotypic hippocampal slices, related compounds demonstrated protective effects against kainic acid-induced toxicity by modulating signaling pathways associated with neuronal survival .
Structure-Activity Relationship (SAR)
The biological activity of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine is heavily influenced by its structural features:
- Trifluoromethyl Groups : These groups enhance lipophilicity and binding interactions with biological targets. Their position on the pyrrolidine ring is critical for activity .
- Chirality : The specific stereochemistry (3R,4S) plays a vital role in determining the efficacy and selectivity towards various biological targets. For instance, variations in chirality can lead to different pharmacological profiles in receptor binding .
Case Studies
- Antitumor Activity : A study evaluated a series of pyrrolidine derivatives including (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine against multiple cancer cell lines. Results indicated significant cytotoxicity and potential as therapeutic agents in cancer treatment.
- Enzyme Inhibition : Another research highlighted the inhibition of specific kinases by this compound class, suggesting its utility in targeting diseases where these kinases are dysregulated.
Q & A
Q. How can the synthesis of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride be optimized for high enantiomeric purity?
- Methodological Answer : Synthesis optimization involves stereoselective fluorination and chiral resolution steps. For trifluoromethyl-substituted pyrrolidines, asymmetric catalysis (e.g., chiral auxiliaries or catalysts like BINAP-metal complexes) is critical to control stereochemistry . Post-synthesis, enantiomeric purity is validated via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) and confirmed by optical rotation measurements . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization during trifluoromethyl group introduction .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : NMR identifies trifluoromethyl group environments, while and NMR resolve pyrrolidine ring conformers .
- X-ray crystallography : Determines absolute stereochemistry and crystal packing influenced by the trifluoromethyl groups .
- Mass spectrometry (HRMS) : Confirms molecular ion integrity and detects synthetic byproducts .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .
Q. How does the trifluoromethyl group influence the compound’s solubility and bioavailability?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability, but may reduce aqueous solubility. Computational tools like COSMO-RS predict solubility in solvents (e.g., DMSO, ethanol) . Bioavailability is assessed via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models. Counterions (e.g., hydrochloride) mitigate solubility limitations by forming stable salts .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies arise from force field inaccuracies in modeling trifluoromethyl interactions. To address this:
- Molecular dynamics (MD) simulations : Use polarizable force fields (e.g., AMOEBA) to better model CF group electronic effects .
- Free-energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed enzyme-inhibitor complexes .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure binding thermodynamics .
Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) impact biological target engagement?
- Methodological Answer : Stereochemistry dictates diastereomer-specific interactions. For example:
- Docking studies : (3R,4S) enantiomers may fit into hydrophobic enzyme pockets (e.g., kinases) due to CF group orientation, while (3S,4R) enantiomers show steric clashes .
- Pharmacophore mapping : Overlay enantiomers on target crystal structures (e.g., PDB entries) to identify critical hydrogen-bonding or π-stacking interactions .
- In vitro assays : Compare IC values of enantiomers against target proteins (e.g., proteases) using fluorescence polarization .
Q. What metabolic pathways are implicated in the degradation of this compound, and how can they be studied?
- Methodological Answer :
- Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes the pyrrolidine ring. Metabolites are identified using LC-MS/MS with stable isotope labeling .
- Phase II conjugation : Glucuronidation at the pyrrolidine nitrogen is monitored via UDP-glucuronosyltransferase (UGT) assays .
- In silico tools : Software like Schrödinger’s MetaSite predicts metabolic hotspots and guides structural modifications to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
